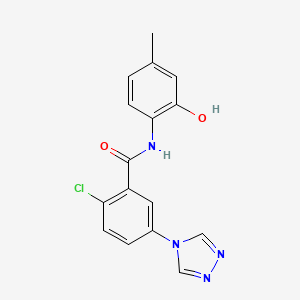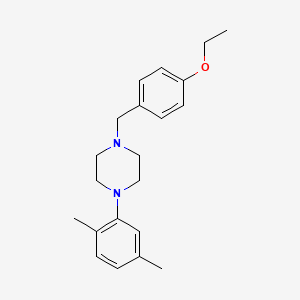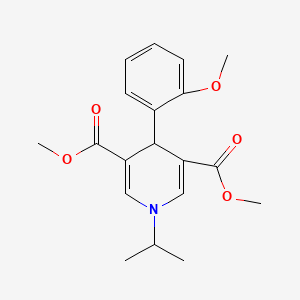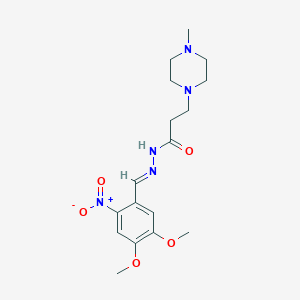
2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and triazoles.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral activities by inhibiting the synthesis of nucleic acids in the microorganisms. It is also believed to exhibit its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to exhibit anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments include its broad-spectrum antimicrobial, antifungal, and antiviral activities, as well as its potential use as an anticancer agent. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. These include further studies to fully understand its mechanism of action, as well as studies to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its potential use as an anticancer agent and to explore its other potential applications in various scientific research fields.
Métodos De Síntesis
2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. The second step involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-hydroxy-4-methylphenylamine to form 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-nitrobenzamide. The final step involves the reduction of 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-nitrobenzamide with sodium dithionite and the subsequent reaction with sodium azide to form 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as an anticancer agent. Additionally, it has been found to exhibit anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-2-5-14(15(22)6-10)20-16(23)12-7-11(3-4-13(12)17)21-8-18-19-9-21/h2-9,22H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYNWQWJECVJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)

![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
